N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide
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Overview
Description
1-[5-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA typically involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole core . This is followed by further functionalization to introduce the furan-2-carbonyl and thiourea groups. The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1-[5-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[5-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole core can bind to various enzymes and receptors, modulating their activity. The thiourea group may also play a role in the compound’s biological effects by interacting with thiol-containing proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2,5-Dimethylbenzoxazole
- 5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenylamine
Uniqueness
1-[5-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19N3O3S/c1-12-6-7-15(21-23-17-9-13(2)14(3)10-19(17)28-21)11-16(12)24-22(29)25-20(26)18-5-4-8-27-18/h4-11H,1-3H3,(H2,24,25,26,29) |
InChI Key |
GTBQONMRLJXKQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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